BenchChemオンラインストアへようこそ!

Sapitinib

EGFR HER2 HER3

Sapitinib (AZD8931) is a reversible, ATP-competitive pan-ErbB inhibitor with equipotent activity against EGFR, HER2, and HER3 (IC50: 4, 3, 4 nM). Discontinued by AstraZeneca after Phase 2 trials, it is now available exclusively for research use. Ideal for comparative studies requiring superior potency in EGFR-mutant NSCLC models (GI50 0.1 nM in PC-9 cells) or defined ErbB-family selective kinase profiling (100-fold selectivity).

Molecular Formula C23H25ClFN5O3
Molecular Weight 473.9 g/mol
CAS No. 848942-61-0
Cat. No. B1684515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSapitinib
CAS848942-61-0
SynonymsAZD 8931
AZD-8931
AZD8931
sapitini
Molecular FormulaC23H25ClFN5O3
Molecular Weight473.9 g/mol
Structural Identifiers
SMILESCNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC
InChIInChI=1S/C23H25ClFN5O3/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29)
InChIKeyDFJSJLGUIXFDJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sapitinib (AZD8931, CAS 848942-61-0): A Pan-ErbB Tyrosine Kinase Inhibitor for Preclinical Cancer Research Procurement


Sapitinib (AZD8931) is an investigational, orally bioavailable small molecule that functions as a reversible, ATP-competitive inhibitor of the ErbB family of receptor tyrosine kinases [1]. It exhibits equipotent activity against the epidermal growth factor receptor (EGFR, ErbB1), human epidermal growth factor receptor 2 (HER2, ErbB2), and human epidermal growth factor receptor 3 (HER3, ErbB3), with in vitro IC50 values of 4 nM, 3 nM, and 4 nM, respectively, for inhibiting receptor autophosphorylation [2]. This pan-ErbB inhibition profile distinguishes Sapitinib from earlier-generation inhibitors that target only a subset of these receptors [1]. Developed by AstraZeneca, Sapitinib advanced to Phase 2 clinical trials but was ultimately discontinued due to an unfavorable clinical risk-benefit profile, making it exclusively available as a research reagent for preclinical investigations [1].

Why Sapitinib (AZD8931) Cannot Be Replaced by Generic ErbB Inhibitors: The Need for Specific Procurement


Procurement of generic ErbB inhibitors like gefitinib or lapatinib as a substitute for Sapitinib (AZD8931) is scientifically invalid due to fundamental differences in target engagement. Sapitinib was rationally designed as an equipotent, pan-ErbB inhibitor targeting EGFR, HER2, and HER3 simultaneously, whereas gefitinib is highly EGFR-selective and lapatinib is a dual EGFR/HER2 inhibitor, both lacking meaningful HER3 inhibition [1]. HER3 is a kinase-impaired but critically important activator of the PI3K/Akt pro-survival pathway, and its inhibition is a key design feature of Sapitinib intended to overcome resistance mechanisms that limit the efficacy of earlier agents [2]. Using gefitinib or lapatinib in experiments designed for Sapitinib will result in incomplete ErbB blockade, specifically failing to suppress HER3-mediated signaling, thereby compromising the validity of any comparative or mechanistic studies and leading to erroneous conclusions about pathway activity [2].

Sapitinib (AZD8931) vs. Comparator Evidence: Quantitative Differentiation for Informed Procurement Decisions


Equipotent Pan-ErbB Inhibition vs. Targeted Profile of Gefitinib and Lapatinib

Sapitinib (AZD8931) is an equipotent inhibitor of EGFR, HER2, and HER3, a key differentiating feature from the comparator compounds gefitinib and lapatinib. In cell-free autophosphorylation assays, Sapitinib inhibited EGFR, HER2, and HER3 with IC50 values of 4 nM, 3 nM, and 4 nM, respectively, demonstrating a pan-ErbB inhibition profile [1]. In stark contrast, gefitinib is a highly selective EGFR inhibitor (IC50 = 27 nM for EGFR; inactive against HER2 at >10 μM) and lapatinib is a dual EGFR/HER2 inhibitor (IC50 = 10 nM and 9 nM, respectively) with negligible activity against HER3 [2].

EGFR HER2 HER3 Tyrosine Kinase Inhibitor

Superior Inhibition of Receptor Phosphorylation in Cellular Models Compared to Gefitinib and Lapatinib

Sapitinib demonstrates consistently greater potency than gefitinib or lapatinib in suppressing the phosphorylation of all three ErbB receptors across multiple human cancer cell lines. In a panel of squamous cell carcinoma (SCC) and head and neck cancer cells (PE/CA-PJ41, PE/CA-PJ49, DOK, FaDu), Sapitinib exhibited more potent inhibition of phospho-EGFR, phospho-erbB2, and phospho-erbB3 than either comparator compound [1]. In a specific cellular context, Sapitinib inhibited EGF-stimulated EGFR phosphorylation in KB cells with an IC50 of 4 nM, and heregulin-stimulated HER2 and HER3 phosphorylation in MCF-7 cells with IC50 values of 3 nM and 4 nM, respectively [2].

Cellular Assay Phospho-EGFR Phospho-HER2 Phospho-HER3

Differential In Vitro Sensitivity Across NSCLC Genotypes vs. Comparator Sensitivity Profiles

Sapitinib exhibits extreme genotype-dependent potency in non-small cell lung cancer (NSCLC) models, a feature distinct from the typical profiles of gefitinib and erlotinib, which are primarily active against EGFR-activating mutations but are often less potent against wild-type EGFR tumors. Sapitinib displays exceptionally high sensitivity in the PC-9 cell line, which harbors an activating EGFR mutation (exon 19 deletion), with a GI50 of 0.1 nM . Conversely, it shows very low activity against the NCI-1437 NSCLC cell line, with a GI50 above 10 µM [1]. While gefitinib is also highly potent in PC-9 cells (typically GI50 in the 10-100 nM range), Sapitinib's picomolar potency against this mutation represents a significant quantitative difference. More importantly, the complete lack of activity in NCI-1437 cells underscores the necessity of selecting Sapitinib based on the specific genetic background of the model system, as its efficacy is not broad across all NSCLC lines, a contrast to some broader-spectrum kinase inhibitors.

NSCLC EGFR Mutation GI50 Genotype

In Vivo Antitumor Activity Across Diverse Xenograft Models: A Comparative Perspective

Sapitinib demonstrates significant in vivo antitumor activity across a range of human tumor xenograft models, including BT474c (breast), Calu-3 (lung), LoVo (colorectal), FaDu (head and neck), and PC-9 (lung, EGFR mutant) . In the LoVo colorectal cancer xenograft model, Sapitinib induced a greater proapoptotic effect compared with gefitinib and lapatinib, as measured by the M30 apoptosis marker [1]. This superior induction of apoptosis in vivo is a direct functional consequence of Sapitinib's equipotent pan-ErbB inhibition profile.

Xenograft In Vivo Tumor Growth Inhibition Apoptosis

Distinct Clinical Discontinuation Status and Safety Profile vs. Active Comparators

Sapitinib's clinical development was officially discontinued by AstraZeneca due to an unfavorable safety/efficacy profile, characterized by significant on-target toxicities (rash, diarrhea) without compelling clinical benefit in Phase 2 trials for breast, colorectal, and lung cancers [1]. This is in direct contrast to several comparators: gefitinib, erlotinib, and lapatinib are all FDA-approved and are currently marketed for specific cancer indications. For example, lapatinib is approved for HER2-positive metastatic breast cancer, a setting where Sapitinib's clinical trials failed to show improvement [2]. A terminated Phase 2 trial (NCT01151215) investigated Sapitinib with anastrozole in postmenopausal women with endocrine therapy-naive breast cancer, but the study was halted [2].

Clinical Trial Safety Phase 2 Discontinued

Validated Preclinical Application Scenarios for Sapitinib (AZD8931) Based on Quantitative Evidence


Investigating HER3-Dependent Signaling and Resistance Mechanisms

Sapitinib is an essential tool for studying the role of HER3 in mediating resistance to EGFR- and HER2-targeted therapies. Unlike gefitinib or lapatinib, which lack HER3 inhibitory activity, Sapitinib provides equipotent blockade of EGFR, HER2, and HER3, allowing researchers to directly assess the functional consequences of simultaneous pan-ErbB inhibition in overcoming HER3-driven activation of the PI3K/Akt pathway [1]. This makes it invaluable for mechanistic studies in cell line models (e.g., MCF-7, KB cells) where HER3 signaling is active [2].

Evaluating Pan-ErbB Blockade in In Vivo Xenograft Models of Colorectal, Lung, and Breast Cancer

Sapitinib is validated for in vivo preclinical efficacy studies in specific xenograft models, including LoVo (colorectal), BT474c (breast), and Calu-3 (lung). In these models, Sapitinib has demonstrated superior induction of apoptosis compared to gefitinib and lapatinib, making it the preferred agent for studies requiring maximal ErbB pathway suppression in a physiological context [1]. Researchers can expect to observe pharmacodynamic modulation of targets (p-EGFR, p-HER2, p-HER3) and downstream effectors (p-Akt, p-ERK) at doses typically in the 6.25-50 mg/kg range [2].

Profiling Genotype-Specific Sensitivity in NSCLC Cell Line Panels

Sapitinib is highly indicated for use as a reference compound in NSCLC cell line panels to explore genotype-dependent drug sensitivity. Its extreme differential activity—picomolar GI50 in PC-9 cells (EGFR exon 19 deletion) versus no activity (GI50 >10 µM) in NCI-1437 cells—provides a robust internal control for validating the genetic determinants of drug response [1]. This application is critical for cancer biology research focused on identifying biomarkers predictive of response to pan-ErbB inhibition.

Developing Novel EGFR/HDAC Hybrid Inhibitors: Sapitinib as a Chemical Scaffold

Sapitinib serves as a validated core chemical scaffold for the rational design and synthesis of novel hybrid inhibitors. Its 4-anilinoquinazoline moiety has been successfully used to create dual EGFR/HDAC inhibitors, which have demonstrated 3-80-fold greater potency than gefitinib in preclinical models [1]. Medicinal chemistry groups involved in kinase inhibitor development can procure Sapitinib as a critical intermediate or reference standard for structure-activity relationship (SAR) studies and lead optimization campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sapitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.